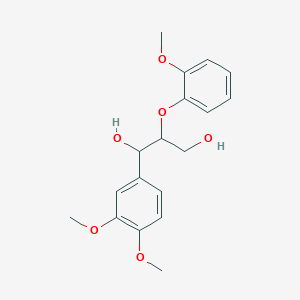

1-(3,4-Dimetoxi-fenil)-2-(2-metoxi-fenoxi)propano-1,3-diol

Descripción general

Descripción

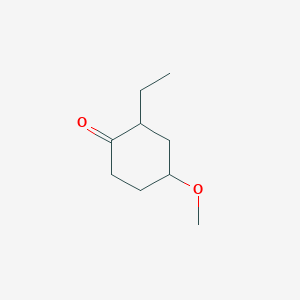

Veratrylglycerol beta-guaiacyl ether is a idol that is propane-1,3-diol substituted by a 3,4-dimethoxyphenyl group at position 1 and a 2-methoxyphenoxy group at position 2 respectively. It is a dimethoxybenzene and a diol. It derives from a veratryl glycerol.

Aplicaciones Científicas De Investigación

Compuesto Modelo de Lignina

El éter veratrilglicerol-beta-guaiacilo se utiliza como compuesto modelo para evaluar la escisión del enlace β-O-4 en diversas condiciones de medio térmico y acuoso . Esto incluye pH variado, biodegradación microbiana, ambiente de agua subcrítica y pirólisis suave .

Estudio de Estabilidad y Reactividad

El compuesto se utiliza en estudios para comprender su estabilidad y reactividad en diferentes condiciones. Por ejemplo, se ha encontrado que permanece estable bajo la exposición a pH moderado y varias cepas bacterianas .

Tratamiento con Agua Subcrítica

El éter veratrilglicerol-beta-guaiacilo se utiliza en la investigación para comprender sus vías de descomposición durante el tratamiento con agua subcrítica. Esto ayuda a comprender cómo reacciona el compuesto bajo alta presión y temperatura .

Pirólisis

El compuesto se utiliza en estudios de pirólisis para comprender sus vías de degradación bajo una atmósfera inerte . Estos estudios ayudan a comprender cómo se descompone el compuesto cuando se calienta a altas temperaturas en ausencia de oxígeno .

Biodegradación

El éter veratrilglicerol-beta-guaiacilo se utiliza en estudios para comprender sus vías de biodegradación. Por ejemplo, se ha encontrado que es degradado por bacterias ruminales mixtas en un medio de extracto de levadura en condiciones estrictamente anaeróbicas .

Química Analítica

El compuesto se utiliza en química analítica como un estándar de referencia para la identificación y cuantificación de compuestos similares .

Investigación Bioquímica

El éter veratrilglicerol-beta-guaiacilo se utiliza en la investigación bioquímica debido a su similitud estructural con ciertos compuestos bioquímicos .

Ciencia Ambiental

El compuesto se utiliza en la investigación de ciencias ambientales para comprender su comportamiento e impacto en el medio ambiente

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWUCQVFAWBYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909458 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-17-8 | |

| Record name | Adlerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10535-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrylglycerol-beta-guaiacyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of veratrylglycerol-beta-guaiacyl ether in lignin research?

A1: Veratrylglycerol-beta-guaiacyl ether serves as a key model compound for studying the degradation of lignin, a complex aromatic polymer found in plant cell walls. This compound represents the common β-O-4 linkage, a prevalent bond connecting lignin monomers. Understanding its breakdown pathways is crucial for developing efficient methods to utilize lignin as a renewable resource.

Q2: Which microorganisms have been shown to degrade veratrylglycerol-beta-guaiacyl ether?

A2: Several bacterial and fungal species demonstrate the ability to degrade this model compound. Research has identified Acinetobacter sp. [], mixed rumen bacteria [], Pseudomonas acidovorans D3 [, ], Streptomyces viridosporus T7A [, ], and Serratia marcescens [] as capable degraders. Notably, S. viridosporus T7A produces an extracellular lignin peroxidase (ALiP-P3) that plays a significant role in cleaving the β-O-4 linkage [].

Q3: What are the initial steps involved in the microbial degradation of veratrylglycerol-beta-guaiacyl ether?

A3: Initial degradation often involves the oxidation of the compound. Pseudomonas acidovorans D3, for example, first converts veratrylglycerol-beta-guaiacyl ether to its corresponding 1-oxo compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-dione [, ]. This step is crucial for subsequent β-aryl ether cleavage.

Q4: What is the role of lignin peroxidase in the degradation of veratrylglycerol-beta-guaiacyl ether?

A5: Lignin peroxidase, produced by certain fungi and bacteria, plays a crucial role in lignin degradation. Studies on the lignin peroxidase L3 from Phlebia radiata revealed its ability to catalyze Cα-Cβ bond cleavage in veratrylglycerol-beta-guaiacyl ether, representing a significant depolymerization step []. This process generates veratraldehyde as a major product and involves both compound I and II intermediates of the lignin peroxidase catalytic cycle [].

Q5: Are there any alternative methods for cleaving the β-O-4 linkage in veratrylglycerol-beta-guaiacyl ether?

A7: Beyond biological methods, mechanochemical treatments using techniques like ceramic ball milling (CBM) or vibration ball milling (VBM) have been explored for cleaving the β-O-4 linkage in this model compound []. These treatments generate various products, with α-(2-methoxyphenoxy)-β-hydroxypropioguaiacone identified as a major compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B77886.png)

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)